4-Isopropyl-1H-pyrazole Hydrochloride: Structural Mechanics, Synthesis, and Applications in Drug Discovery
4-Isopropyl-1H-pyrazole Hydrochloride: Structural Mechanics, Synthesis, and Applications in Drug Discovery
Executive Summary
4-Isopropyl-1H-pyrazole hydrochloride is a highly versatile, low-molecular-weight heterocyclic building block widely utilized in advanced chemical synthesis, agrochemical development, and pharmaceutical drug discovery. As a privileged pharmacophore, the pyrazole core provides critical hydrogen-bonding interactions, while the 4-isopropyl substitution introduces a defined lipophilic bulk essential for target protein binding. This technical guide provides an in-depth analysis of its physicochemical properties, step-by-step synthetic methodologies, and its mechanistic role in modern drug development.
Chemical Identity and Structural Significance
The structural architecture of 4-isopropyl-1H-pyrazole hydrochloride consists of a planar, nitrogen-rich aromatic ring coupled with a branched aliphatic side chain. The choice to utilize the hydrochloride salt over the free base is driven by fundamental thermodynamics: the salt form significantly enhances aqueous solubility, solid-state stability, and ease of handling during complex synthetic workflows.
Table 1: Physicochemical Properties and Structural Implications
| Property | Value | Structural Implication |
| CAS Number | 1390654-61-1 (HCl salt) 13753-53-2 (Free base) | Differentiates the highly soluble crystalline salt from the lipophilic free base,[1]. |
| Molecular Formula | C6H11ClN2 | Indicates a precise 1:1 stoichiometry of the pyrazole core to hydrochloric acid. |
| Molecular Weight | 146.62 g/mol | Low molecular weight makes it an ideal starting material for fragment-based drug discovery (FBDD). |
| SMILES | Cl.CC(C)c1cn[nH]c1 | Highlights the 4-position substitution, leaving the 3 and 5 positions sterically accessible for further functionalization. |
| Hazard Class | Acute Tox. 3 Oral (H301) | Necessitates stringent, self-validating handling protocols to prevent toxicological exposure. |
Synthesis and Salt Formation Methodology
The synthesis of pyrazole derivatives typically proceeds via the Knorr pyrazole synthesis, which involves the condensation of a β -dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative[2].
Causality in Synthetic Design
Using hydrazine hydrate directly yields the free base of 4-isopropyl-1H-pyrazole, which often presents as an oil or a low-melting solid that is notoriously difficult to purify via standard chromatography. By dissolving the crude free base in a non-polar solvent and introducing anhydrous HCl, the hydrochloride salt selectively precipitates[3]. This acts as a self-validating purification system : impurities lacking the basic pyrazole nitrogen remain dissolved in the mother liquor, ensuring that the collected crystals are of exceptionally high purity without the need for resource-intensive column chromatography.
Step-by-Step Protocol: Synthesis and Hydrochloride Salt Formation
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Condensation: In a round-bottom flask, react the appropriate 1,3-dicarbonyl precursor (e.g., 2-isopropylmalonaldehyde equivalent) with hydrazine hydrate (1.1 to 1.5 equivalents) in an alcoholic solvent such as ethanol[2].
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Cyclization (Thermodynamic Control): Heat the reaction mixture to reflux (80-90 °C) for 2-4 hours. Causality: Reflux conditions provide the activation energy required to drive the dehydration and intramolecular cyclization to completion, maximizing the yield of the pyrazole core[2].
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Isolation of Free Base: Cool the reaction to room temperature, quench with cold distilled water, and extract the aqueous layer with ethyl acetate. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure to yield the crude free base.
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Acidification and Salt Formation: Dissolve the crude free base in a moderately polar solvent (e.g., diethyl ether or toluene). Slowly add a stoichiometric excess of anhydrous HCl gas (or a standardized solution of HCl in dioxane) while maintaining the temperature at 0-5 °C[3]. Causality: Low temperatures prevent exothermic degradation and maximize the supersaturation required for uniform crystal nucleation.
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Filtration: Stir the mixture for 1 hour as the 4-isopropyl-1H-pyrazole hydrochloride precipitates as a white solid. Collect via vacuum filtration, wash with cold diethyl ether, and dry under vacuum at 40 °C to a constant weight.
Synthetic workflow for 4-Isopropyl-1H-pyrazole hydrochloride.
Analytical Characterization
To ensure the integrity of the synthesized compound, a multi-modal analytical approach is required. Each technique is chosen specifically to validate a distinct structural feature.
Table 2: Analytical Characterization Metrics
| Technique | Target Signal / Observation | Causality (Why this metric?) |
| 1H NMR (DMSO-d6) | Septet (~2.8 ppm, 1H), Doublet (~1.2 ppm, 6H) | Confirms the intact isopropyl group. The septet splitting proves the branching structure. |
| 1H NMR (DMSO-d6) | Singlets (~7.5 ppm, 2H) | Validates regiochemistry; symmetrical pyrazole protons confirm substitution is exclusively at the 4-position. |
| LC-MS (ESI+) | m/z 111.1[M-HCl+H]+ | Confirms the exact mass of the free base cation. Validates the absence of unreacted hydrazine[2]. |
| Chloride Titration | ~24.2% w/w Chloride | Self-validating metric for salt stoichiometry. Ensures no excess trapped HCl gas remains in the crystal lattice. |
Applications in Drug Development and Target Inhibition
Pyrazoles are a privileged class of heterocycles in medicinal chemistry. The 4-isopropyl variant is particularly utilized as a key synthon in the research and development of novel active pharmaceutical ingredients (APIs) targeting central nervous system (CNS) disorders and metabolic diseases[1].
Furthermore, substituted pyrazole compounds are heavily cited in patent literature as potent inhibitors of Toll-like receptors (TLR7, TLR8, TLR9) and various kinases[4].
Pharmacological Causality
The efficacy of this specific scaffold relies on a dual-interaction mechanism:
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Hydrogen Bonding: The N-H donor and sp2-hybridized nitrogen acceptor of the pyrazole ring form highly directional hydrogen bonds with the hinge region of kinases or the binding clefts of TLRs[4].
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Hydrophobic Anchoring: The isopropyl group at the 4-position occupies a specific hydrophobic sub-pocket within the receptor's active site. This increases the binding affinity ( Kd ) through optimized van der Waals interactions while displacing high-energy water molecules from the binding site.
Structural role of the pyrazole scaffold in target protein inhibition.
Handling, Stability, and Safety Protocols
Because 4-Isopropyl-1H-pyrazole hydrochloride is classified under Acute Tox. 3 Oral (H301) , standard operating procedures must incorporate self-validating safety checks to prevent accidental exposure.
Self-Validating Safety Workflow
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System Readiness Check: Verify the chemical fume hood face velocity is ≥ 100 fpm. (Validation: Anemometer reading confirms active containment before opening the chemical container).
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PPE Verification: Don nitrile gloves, chemical splash goggles, and a lab coat. (Validation: Visual inspection of PPE integrity prevents dermal exposure to Acute Tox. 3 hazards).
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Handling & Weighing: Weigh the solid compound using an anti-static balance enclosure. (Validation: Stable balance readings confirm the absence of static-induced aerosolization of the toxic powder).
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Decontamination: Wipe down all spatulas, balances, and surfaces with a 10% bleach solution followed by ethanol. (Validation: Swab testing ensures no residual active compound remains on the benchtop).
References
- Source: sigmaaldrich.
- Source: chemicalroot.
- Source: google.
- Source: google.
- Source: benchchem.
Sources
- 1. 4-Isopropyl-1H-Pyrazole | 13753-53-2 | ChemicalCell [chemicalcell.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN110903279A - Pyrazole compound and salt and application thereof - Google Patents [patents.google.com]
- 4. WO2021087181A1 - Substituted pyrazole compounds as toll receptor inhibitors - Google Patents [patents.google.com]
